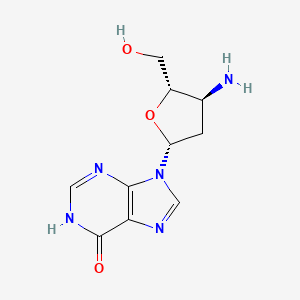
2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% (2F-5HP), is a heterocyclic compound that is widely used in scientific research. It has a wide range of applications in the fields of organic synthesis and medicinal chemistry. This compound has recently been studied for its potential use in the treatment of various diseases, including cancer.
Scientific Research Applications
2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% is a versatile compound that can be used in a wide range of scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals, such as antibiotics, antivirals, and anti-inflammatory drugs. It is also used in the synthesis of fluorescent probes for imaging and diagnostics. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mechanism of Action
2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% acts as a prodrug, which means that it is metabolized in the body to produce active compounds. Specifically, it is metabolized to 5-fluoro-2-hydroxybenzaldehyde, which then undergoes further metabolism to form 2-fluoro-5-hydroxybenzaldehyde. This compound is then further metabolized to form 2-fluoro-5-hydroxybenzamide, which is an active metabolite of 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%.
Biochemical and Physiological Effects
2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. It has also been shown to have anti-bacterial and anti-viral properties. In addition, it has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% in laboratory experiments is that it is a highly versatile compound that can be used in a wide range of applications. It is also relatively stable and can be easily synthesized. However, it is important to note that 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% is a highly reactive compound and must be handled with care in order to avoid any potential safety risks. In addition, it is important to note that 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% can be toxic at high concentrations, and therefore should be used with caution.
Future Directions
The potential of 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% as a therapeutic agent is an area of ongoing research. It is currently being investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, research is being conducted to explore its potential as a drug delivery system and to develop new synthetic methods for its synthesis. Finally, further studies are needed to investigate the biochemical and physiological effects of 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%, as well as its potential toxicity.
Synthesis Methods
2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% is synthesized by a two-step process. The first step involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with pyridine in the presence of an acid catalyst. This reaction produces 2-fluoro-5-hydroxy-2-hydroxypyridine. The second step involves the reaction of this intermediate with hydrochloric acid, which results in the formation of 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%.
properties
IUPAC Name |
6-(5-fluoro-2-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-1-4-11(15)9(5-7)10-3-2-8(14)6-13-10/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPSAKRHXIPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695527 |
Source


|
| Record name | 4-Fluoro-6-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261911-65-2 |
Source


|
| Record name | 4-Fluoro-6-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














